molecular formula C13H20N2O B6811929 N-spiro[2.2]pentan-2-yl-6-azaspiro[2.5]octane-2-carboxamide

N-spiro[2.2]pentan-2-yl-6-azaspiro[2.5]octane-2-carboxamide

Cat. No.: B6811929
M. Wt: 220.31 g/mol
InChI Key: OIFLJVKIYQJUTH-UHFFFAOYSA-N
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Description

N-spiro[2.2]pentan-2-yl-6-azaspiro[2.5]octane-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-spiro[2.2]pentan-2-yl-6-azaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-11(15-10-8-13(10)1-2-13)9-7-12(9)3-5-14-6-4-12/h9-10,14H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFLJVKIYQJUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2NC(=O)C3CC34CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-spiro[2.2]pentan-2-yl-6-azaspiro[2.5]octane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of cyclopentane and azetidine rings to form the spirocyclic core. The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure efficiency and safety. Microreaction systems are often employed to control the reaction conditions precisely, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-spiro[2.2]pentan-2-yl-6-azaspiro[2.5]octane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dimethyl sulfoxide or acetonitrile to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-spiro[2.2]pentan-2-yl-6-azaspiro[2.5]octane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-spiro[2.2]pentan-2-yl-6-azaspiro[2.5]octane-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-isopentyl-6-azaspiro[2.5]octane-1-carboxamide
  • N-cyclopropylmethyl-6-azaspiro[2.5]octane-1-carboxamide
  • N-allyl-6-azaspiro[2.5]octane-1-carboxamide

Uniqueness

N-spiro[2.2]pentan-2-yl-6-azaspiro[2.5]octane-2-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

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